molecular formula C9H11ClFNS B1473376 3-[(4-Fluorophenyl)sulfanyl]azetidine hydrochloride CAS No. 1462379-55-0

3-[(4-Fluorophenyl)sulfanyl]azetidine hydrochloride

Cat. No. B1473376
CAS RN: 1462379-55-0
M. Wt: 219.71 g/mol
InChI Key: UHWPRPNKGPHVMI-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)sulfanyl]azetidine hydrochloride is a synthetic compound that has gained increasing interest in scientific research due to its unique properties and potential applications in various fields. It has a molecular weight of 251.71 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 3-[(4-fluorophenyl)sulfonyl]azetidine hydrochloride . The InChI code is 1S/C9H10FNO2S.ClH/c10-7-1-3-8(4-2-7)14(12,13)9-5-11-6-9;/h1-4,9,11H,5-6H2;1H . This code is a unique identifier that provides information about the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines : A study reported the synthesis of 3-aryl-3-sulfanyl azetidines directly from azetidine-3-ols using a mild Fe-catalyzed thiol alkylation. This process yields a broad range of thiols and azetidinols with excellent efficiency, demonstrating the compound's potential for drug discovery programs (Dubois et al., 2019).

  • Antioxidant Activity : Novel Schiff bases and azetidines derived from phenyl urea derivatives exhibited moderate to significant antioxidant effects, highlighting a potential avenue for therapeutic and chemical applications (Nagavolu et al., 2017).

  • Synthesis of Fluorine-Containing Compounds : Access to fluoroalkylidene-oxetanes and -azetidines from 3-oxetanone and 3-azetidinone through the Julia–Kocienski reaction allows the preparation of fluorinated four-membered rings. This showcases the versatility of azetidine derivatives in creating nucleic base-containing precursors for varied chemical applications (Laporte et al., 2015).

Pharmacological Potential

  • Quinolone Antibiotics : Azetidine derivatives obtained from 1-azabicyclo[1.1.0]butane showed promise in synthesizing new quinolone antibiotics with enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in combating antibiotic-resistant bacteria (Ikee et al., 2008).

  • Multicomponent Reactions : The synthesis of 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives through a copper-catalyzed multicomponent reaction highlights the compound's potential in creating functionalized molecules under mild conditions, offering avenues for pharmacological exploration (Xu et al., 2007).

Safety and Hazards

The compound has been classified as Aquatic Chronic 3 according to the hazard statements . This suggests that it may cause long-term harmful effects to aquatic life. Precautionary statements include P273, which advises avoiding release to the environment, and P501, which advises disposing of the compound in accordance with local regulations .

properties

IUPAC Name

3-(4-fluorophenyl)sulfanylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNS.ClH/c10-7-1-3-8(4-2-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWPRPNKGPHVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)SC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To tert-butyl 3-[(4-fluorophenyl)thio]azetidine-1-carboxylate (139 mg, 0.49 mmol) synthesized in Reference Synthesis Example 64, 4 M hydrogen chloride/1,4-dioxane solution (1.0 mL) was added and the resultant solution was stirred at 0° C. for 30 minutes and at room temperature for 2 hours. After completion of the reaction, the reaction solution was concentrated under reduced pressure to obtain a crude product (119 mg) of the title compound.
Name
tert-butyl 3-[(4-fluorophenyl)thio]azetidine-1-carboxylate
Quantity
139 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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